

Physicochemical properties of 4-(4H-1,2,4-Triazol-3-yl)pyridine

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Compound of Interest

Compound Name: 4-(4H-1,2,4-Triazol-3-yl)pyridine

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An In-depth Technical Guide on the Physicochemical Properties of Pyridinyl-1,2,4-Triazole Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **4-(4H-1,2,4-Triazol-3-yl)pyridine** is scarce in the public domain. This guide provides a comprehensive overview of the available data for closely related structural analogs, primarily 3,5-di-(4-pyridyl)-1H-1,2,4-triazole and 4-(4H-1,2,4-triazol-4-yl)pyridine. This information serves as a valuable reference point for researchers investigating the physicochemical properties and potential applications of pyridinyl-1,2,4-triazole scaffolds.

Physicochemical Properties

The physicochemical properties of pyridinyl-1,2,4-triazole derivatives are crucial for their application in drug development and materials science. While specific data for **4-(4H-1,2,4-Triazol-3-yl)pyridine** is limited, the following tables summarize the available experimental and predicted data for its close analogs.

Table 1: General and Predicted Physicochemical Properties

Property	Value	Compound	Data Type
Molecular Formula	C ₇ H ₆ N ₄	4-(4H-1,2,4-Triazol-4-yl)pyridine	---
Molecular Weight	146.15 g/mol	4-(4H-1,2,4-Triazol-4-yl)pyridine	---
Predicted pKa	3.55 ± 0.26	4-(Pyrid-4-yl)-1,2,4-triazole	Predicted
Predicted XLogP3-AA	1.2	4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine	Predicted

Table 2: Experimental Data for 3,5-di-(4-pyridyl)-1H-1,2,4-triazole[1]

Property	Value
Melting Point	Not explicitly stated, but synthesized as a white precipitate and recrystallized from ethanol to afford colorless needles.
¹ H-NMR (400 MHz, DMSO-d ₆)	δ = 8.78 (4H, d, py-H), 8.02 (4H, d, py-H)
Mass Spectrometry (m/z)	224.2 (100%, M+H)
Infrared (KBr pellet, cm ⁻¹)	1607 (s), 1448 (m), 1144 (w), 983 (m), 838 (w), 724 (m), 513 (w)
Elemental Analysis	Calculated for C ₁₂ H ₉ N ₅ ·0.5H ₂ O: C 57.59, H 4.83, N 27.98%; Found: C 57.28, H 4.70, N 27.90%

Table 3: Melting Points of Related Pyridinyl-Triazole Derivatives

Compound	Melting Point (°C)
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol	250-254[2]
2-(1H-1,2,4-Triazol-3-yl)pyridine	157-162

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **4-(4H-1,2,4-Triazol-3-yl)pyridine** are not readily available. However, a representative synthesis for the closely related 3,5-di-(4-pyridyl)-1H-1,2,4-triazole is described below.

Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole[1]

This synthesis is a two-step process involving the initial formation of a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole, followed by a deamination step to obtain the pure desired product.

Step 1: Initial Mixture Synthesis

- A mixture of isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine (2 ml) is placed in a 15 ml Teflon-lined reactor.
- The reactor is heated at 186°C for 48 hours.
- The resulting liquid is diluted with water.
- The pH is adjusted from 9 to 6 by the addition of HCl solution, leading to the formation of a white precipitate.
- The precipitate is recrystallized from ethanol. The product is a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.

Step 2: Deamination

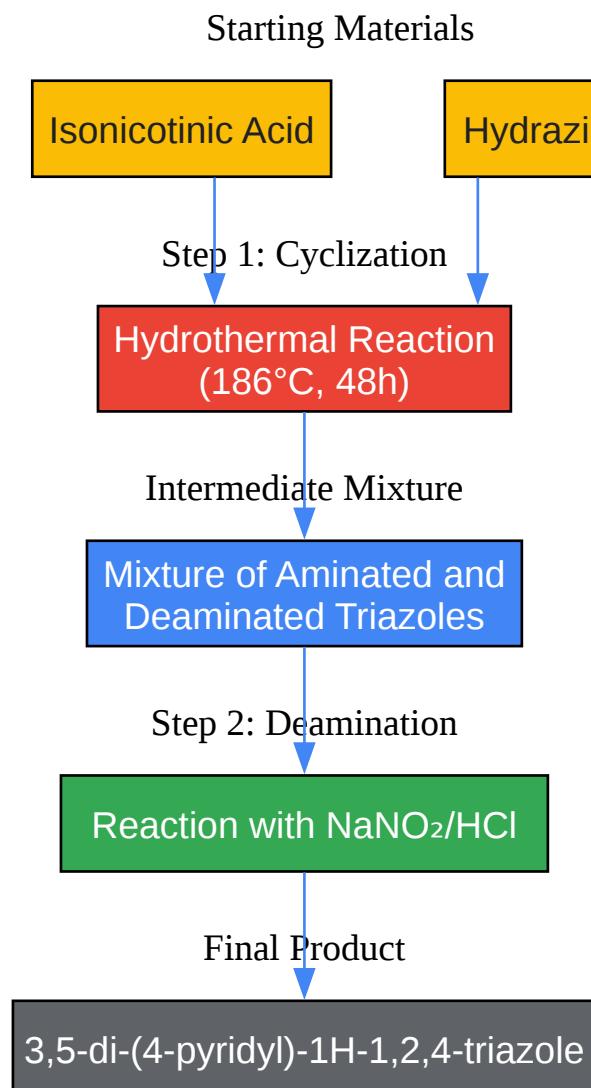
- The mixture from Step 1 (2.38 g, ca. 10 mmol) is dissolved in aqueous HCl (6M, 3 mL).
- An aqueous solution of NaNO₂ (0.76 g, 11 mmol) is added slowly.
- The mixture is stirred for 5-6 hours.
- The pH is adjusted from 4 to 6.5 with a 10% NaOH solution, resulting in a white precipitate.
- The precipitate is filtered and dried in air.

- Recrystallization of the crude product from ethanol affords colorless needles of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.

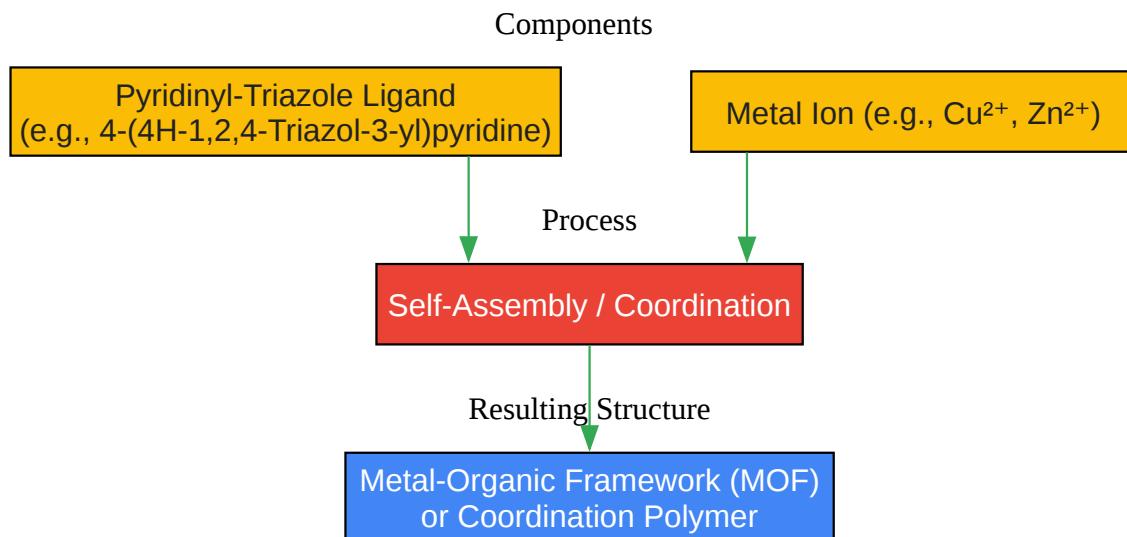
Characterization Methods

- ¹H-NMR Spectroscopy: The ¹H-NMR spectrum of the final product was recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[[1](#)]
- Mass Spectrometry: Mass spectral data was obtained to confirm the molecular weight of the synthesized compound.[[1](#)]
- Infrared Spectroscopy: The IR spectrum was recorded using KBr pellets to identify functional groups.[[1](#)]
- Elemental Analysis: Elemental analysis was performed to determine the empirical formula of the compound.[[1](#)]

Mandatory Visualizations

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Caption: General synthesis workflow for 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.



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Caption: Conceptual diagram of coordination complex formation.

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References

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- 2. 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol 97 36209-51-5 [sigmaaldrich.com]
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